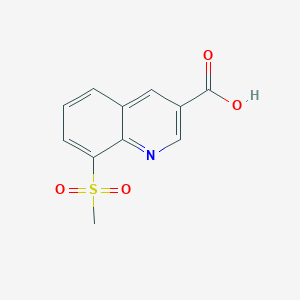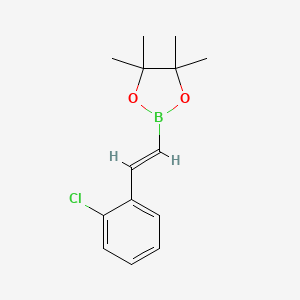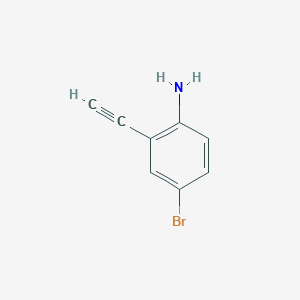
S-Trifluoromethyl-p-fluorophenylsulfoximine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“S-Trifluoromethyl-p-fluorophenylsulfoximine” is a chemical compound with the molecular formula C7H5F4NOS and a molecular weight of 227.18 . It is also known by other names such as “S-(4-fluorophenyl)-S-(trifluoromethyl)Sulfoximine” and "Benzene, 1-fluoro-4-[S-(trifluoromethyl)sulfonimidoyl]-" .
Synthesis Analysis
While specific synthesis methods for “S-Trifluoromethyl-p-fluorophenylsulfoximine” were not found in the search results, a related compound, “trifluoromethyl phenyl sulfone”, has been used as a trifluoromethyl radical precursor in the synthesis of other compounds . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Chemical Reactions Analysis
As mentioned in the synthesis analysis, “trifluoromethyl phenyl sulfone” can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This suggests that “S-Trifluoromethyl-p-fluorophenylsulfoximine” might also participate in similar chemical reactions.Scientific Research Applications
Environmental Remediation
S-Trifluoromethyl-p-fluorophenylsulfoximine and related compounds have been investigated for their effectiveness in environmental remediation, particularly in the decomposition of persistent perfluorocarboxylic acids (PFCAs) in water. For example, the use of persulfate as a photochemical oxidant has shown potential in decomposing PFCAs, producing less harmful end products like fluoride and carbon dioxide (Hori et al., 2005). Another study focused on the heat-activated persulfate oxidation of PFOA and other fluorotelomer substances in groundwater remediation, demonstrating the feasibility of in-situ treatment (Park et al., 2016).
Synthesis of Polymers and Chemicals
The synthesis of polysulfates and polysulfonates, which are valuable for their mechanical properties in engineering applications, has been facilitated by the use of compounds like S-Trifluoromethyl-p-fluorophenylsulfoximine. The employment of bifluoride salts as catalysts in the sulfur(VI) fluoride exchange reaction represents a significant advancement in this area, offering a reliable synthetic access to these polymers (Gao et al., 2017).
Advanced Organic Synthesis
Research has also shown the utility of related fluorinated compounds in organic synthesis, such as the selective synthesis of monofluoroalkenes from alpha-fluorosulfoximines and nitrones, offering new avenues for creating bioactive fluorine-containing compounds (Zhang et al., 2009).
Analytical Chemistry
The detection and analysis of per- and polyfluoroalkyl substances (PFASs) in environmental samples have been enhanced by the development of sensitive and specific analytical methods utilizing gas chromatography/chemical ionization mass spectrometry. This has allowed for the detection of novel fluorinated atmospheric contaminants at low concentrations (Martin et al., 2002).
properties
IUPAC Name |
(4-fluorophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NOS/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIJDUORJHKUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=N)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2767984.png)



![N-(2-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2767990.png)
![N-(2,5-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767991.png)
![1-{6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide](/img/structure/B2767992.png)




![[3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2768001.png)

![1H-Indol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2768005.png)